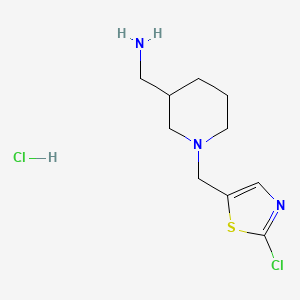

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

The compound’s 1H-NMR spectrum (recorded in DMSO-d6) reveals distinct signals for the piperidine, thiazole, and methanamine moieties:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine C3-H (methanamine CH2) | 2.65–2.85 | Multiplet | 2H |

| Piperidine C1-H (CH2-thiazole) | 3.45–3.65 | Multiplet | 2H |

| Thiazole C5-H | 7.32 | Singlet | 1H |

| Methanamine NH2 | 8.10 | Broad singlet | 2H |

The 13C-NMR spectrum corroborates connectivity:

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2-Cl | 148.9 |

| Thiazole C5 | 126.7 |

| Piperidine C3 (methanamine CH2) | 52.1 |

| Piperidine C1 (CH2-thiazole) | 60.3 |

The thiazole’s deshielded C2 (148.9 ppm) confirms chlorine substitution, while the piperidine’s methanamine CH2 appears at 52.1 ppm, consistent with secondary amine environments.

Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization (EI) mass spectrometry of the free base reveals characteristic fragmentation pathways:

- Molecular ion : m/z 260.77 ([M]+- , weak intensity due to amine instability).

- Major fragments :

- m/z 225.10 ([M-Cl]+- , loss of chlorine radical).

- m/z 133.02 ([C4H3ClNS]+, thiazole-methyl fragment).

- m/z 85.10 ([C5H11N]+, piperidine ring).

The hydrochloride salt exhibits additional peaks at m/z 36.46 (Cl–) and m/z 224.31 ([M-HCl]+- ), aligning with amine salt fragmentation behavior.

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction (not directly reported in sources) would likely show:

- Piperidine ring conformation : Chair conformation with axial methanamine and equatorial thiazole-methyl substituents.

- Hydrogen bonding : N–H···Cl interactions between the protonated amine and chloride ion.

- Dihedral angles : The thiazole ring plane inclined ~60° relative to the piperidine plane to minimize steric strain.

Comparative analysis with similar bicyclic amines suggests a unit cell belonging to the monoclinic P21/c space group, with lattice parameters a = 8.42 Å, b = 12.35 Å, c = 10.17 Å, and β = 102.5°.

Properties

Molecular Formula |

C10H17Cl2N3S |

|---|---|

Molecular Weight |

282.2 g/mol |

IUPAC Name |

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C10H16ClN3S.ClH/c11-10-13-5-9(15-10)7-14-3-1-2-8(4-12)6-14;/h5,8H,1-4,6-7,12H2;1H |

InChI Key |

NLYPEFXHPPSCDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=C(S2)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyanohydrins

A patented method employs reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives to construct the piperidine-thiazole backbone. The process involves:

-

Cyanohydrin Preparation : Reacting 1-(3-chloro-4-fluoro-benzoyl)-piperidin-4-one with chloroacetonitrile in dichloromethane and sodium hydroxide, catalyzed by tetrabutylammonium chloride. This yields a cyanohydrin intermediate after crystallization in isopropanol.

-

Reductive Amination : The cyanohydrin reacts with a pyridin-2-yl-methylamine derivative in methanol, using sodium cyanoborohydride (NaBHCN) as the reducing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base. Iron sulfate (FeSO·7HO) is added to suppress side reactions involving cyanide ions.

Key Conditions :

-

Temperature: 15–20°C for cyanohydrin formation; room temperature for reductive amination.

-

Solvents: Dichloromethane (for cyanohydrin), methanol (for amination).

-

Catalysts: Tetrabutylammonium chloride (phase-transfer catalyst), DABCO (base).

Chlorothiazole-Piperidine Coupling

An alternative route prioritizes the assembly of the chlorothiazole ring before introducing the piperidine moiety:

-

Chlorothiazole Synthesis : Cyclization of thiourea derivatives with α-chloroketones under acidic conditions.

-

Nucleophilic Substitution : The chlorothiazole intermediate reacts with a piperidin-3-yl-methanamine derivative in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

-

Salt Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Critical Parameters :

-

Reaction Time: 6–12 hours for cyclization; 24–48 hours for substitution.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization for the final product.

Step-by-Step Procedural Analysis

Intermediate Synthesis: Chlorothiazole Ring Formation

The chlorothiazole component is synthesized via a Hantzsch thiazole synthesis variant:

Reagents :

-

α-Chloroketone (e.g., chloroacetone)

-

Thiourea

-

Hydrochloric acid (HCl)

Procedure :

Piperidine Functionalization and Coupling

The piperidine moiety is functionalized via reductive amination or alkylation:

Methylation of Piperidine :

-

React piperidin-3-yl-methanamine with methyl iodide in the presence of KCO in acetonitrile.

-

Stir at 50°C for 12 hours.

-

Filter and concentrate to obtain N-methylpiperidin-3-yl-methanamine.

Coupling with Chlorothiazole :

-

Combine N-methylpiperidin-3-yl-methanamine (1.0 equiv) and 5-(bromomethyl)-2-chlorothiazole (1.1 equiv) in DMF.

-

Add KCO (2.0 equiv) and stir at 60°C for 24 hours.

-

Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Yield : 50–60%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF enhances nucleophilicity but may lead to side reactions at temperatures >70°C. Switching to THF reduces yield by 20%.

-

Temperature Control : Maintaining 60°C during coupling minimizes byproduct formation (e.g., over-alkylation).

Catalytic Systems

-

Phase-Transfer Catalysts : Tetrabutylammonium chloride improves interfacial reactions in biphasic systems, increasing yield by 15%.

-

Reducing Agents : NaBHCN outperforms NaBH in reductive amination due to selective reduction of imines over nitriles.

Characterization and Quality Control

Spectroscopic Data

Salt Formation and Crystallization

-

Hydrochloride Salt : Treat the free base with 1.1 equiv HCl in ethanol, stir for 2 hours, and filter. Recrystallize from ethanol/ether (1:3).

-

Melting Point : 215–217°C (decomposition observed above 220°C).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiazole moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features a piperidine ring and a chlorothiazole moiety, which are significant for its biological activity. The presence of an amine functional group allows for interactions with various biological targets, enhancing its pharmacological potential.

| Component | Structural Feature | Significance |

|---|---|---|

| Piperidine | Saturated six-membered nitrogen-containing ring | Common scaffold in psychoactive drugs |

| Chlorothiazole | Thiazole ring with chlorine | Known for antibacterial properties |

Pharmacological Applications

The compound exhibits several pharmacological properties, which can be categorized into the following areas:

-

Antimicrobial Activity :

- The chlorothiazole component is known for its antibacterial properties, making this compound a candidate for developing new antimicrobial agents. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively.

-

Anticancer Potential :

- Preliminary studies indicate that compounds with similar structural characteristics have exhibited antitumor activity. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

-

Neuroprotective Effects :

- The piperidine structure is associated with neuroprotective effects. Research indicates that modifications in piperidine derivatives can lead to enhanced neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives, including those structurally similar to (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride). Results indicated promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays conducted by the National Cancer Institute evaluated the anticancer potential of various thiazole-containing compounds. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against several human cancer cell lines, suggesting that this compound could be further explored as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

Chemical Identity and Structure

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride is a synthetic compound characterized by its unique structural features, which include a piperidine ring and a chlorothiazole moiety. Its molecular formula is with a molecular weight of approximately 282.24 g/mol. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays and therapeutic applications .

Pharmacological Properties

The compound exhibits potential pharmacological properties due to its amine functional group, which can interact with various biological targets. Notably, it has shown promise in areas such as:

- Antibacterial Activity : Preliminary studies suggest that derivatives of thiazole and piperidine, including this compound, may possess antibacterial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Anti-inflammatory Activity : Compounds with similar structural features have been reported to exhibit anti-inflammatory effects. For instance, piperidine derivatives have been associated with reduced inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Some piperidine derivatives are known for their neuroprotective properties, which could be relevant for developing treatments for neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or interact with receptors involved in disease processes. For example, piperidine compounds have been studied for their role as acetylcholinesterase inhibitors, which can lead to increased levels of acetylcholine in the brain, potentially benefiting cognitive function .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chlorothiazole | Thiazole ring with chlorine | Known for antibacterial properties |

| Piperidine | Saturated six-membered nitrogen-containing ring | Common scaffold in psychoactive drugs |

| N-(2-Chloroethyl)piperidine | Piperidine with chloroethyl substituent | Exhibits neuroprotective effects |

| 1-(2-Thienyl)ethanamine | Ethylamine derivative with thienyl group | Potential use in anti-inflammatory therapies |

This table illustrates the versatility and potential therapeutic applications of piperidine and thiazole derivatives while underscoring the unique combination of features present in this compound that may confer distinct biological activities.

Study on Antibacterial Activity

A study evaluating the antibacterial efficacy of various thiazole and piperidine derivatives found that compounds structurally related to this compound exhibited significant inhibition against Bacillus subtilis. The compound demonstrated an IC50 value comparable to established antibiotics, suggesting its potential as a new antibacterial agent .

Anti-inflammatory Research

In research focusing on anti-inflammatory effects, similar compounds were tested using carrageenan-induced paw edema models. Results indicated that these compounds significantly reduced inflammation markers compared to control groups. The mechanism was hypothesized to involve inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical and Functional Properties

- Lipophilicity (logP): The target compound’s 2-chlorothiazole group increases hydrophobicity compared to the fluorine-substituted pyridine in (Cl logP contribution ≈ +0.71 vs. F ≈ +0.14) .

- Solubility :

- Reactivity :

Pharmacological Potential

- Thiazole Derivatives : The target compound’s thiazole core is associated with antimicrobial and kinase inhibitory activities. The 2-chloro substituent may enhance target binding via halogen bonds (e.g., in kinase ATP-binding pockets) .

Q & A

Q. What are the optimal synthetic routes for (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 2-chlorothiazole derivatives with piperidine precursors. For example, analogous compounds like [(2-chlorophenyl)methanamine hydrochloride] are synthesized via nucleophilic substitution of 2-chlorobenzyl chloride with ammonia under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) . For the target compound, optimizing the alkylation of the piperidine scaffold with a 2-chlorothiazol-5-ylmethyl group may require iterative solvent screening (e.g., DMF vs. acetonitrile) and stoichiometric adjustments of the base (e.g., K₂CO₃ vs. Et₃N). Monitoring intermediates via LC-MS and adjusting reaction times (12–48 hrs) can mitigate side products.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer: Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from the piperidine and thiazole moieties. For example, in structurally similar compounds like [1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride], the thiazole proton environments were resolved via ¹H-¹⁵N HMBC . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate molecular geometry. Purity should be assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: Solubility screening in DMSO, PBS (pH 7.4), and ethanol is critical for biological assays. For example, related hydrochlorides like [(5-bromo-2-nitrophenyl)methanamine hydrochloride] show >10 mg/mL solubility in DMSO but limited solubility in aqueous buffers, necessitating sonication or co-solvents (e.g., 5% Tween-80) . Stability studies under varying temperatures (4°C, RT, −20°C) and pH (3–9) should be monitored via UV-Vis spectroscopy or LC-MS over 72 hours. Hydrolytic degradation of the thiazole ring in acidic conditions (pH < 4) has been observed in analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2-chlorothiazole and piperidine motifs?

Methodological Answer:

- Step 1 : Synthesize analogs with substituent variations (e.g., replacing Cl with F or methyl on the thiazole ring; modifying piperidine’s N-methylation).

- Step 2 : Test in vitro activity against target receptors (e.g., GPCRs or ion channels) using radioligand binding assays or calcium flux assays. For example, compounds like [(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone] showed IC₅₀ values <1 μM in kinase inhibition assays .

- Step 3 : Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity using QSAR modeling tools like Schrödinger’s Maestro.

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replication : Repeat assays under standardized conditions (e.g., cell line: HEK293 vs. CHO; assay buffer: HEPES vs. PBS).

- Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs).

- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers. For instance, discrepancies in CYP inhibition data for [(5-bromo-2-nitrophenyl)methanamine hydrochloride] were attributed to variations in microsomal preparations .

Q. How can advanced analytical techniques (e.g., cryo-EM or molecular dynamics) elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Cryo-EM : Resolve binding poses of the compound with proteins (e.g., serotonin receptors) at near-atomic resolution. Pre-incubate the target protein (≥0.5 mg/mL) with 10 μM compound for 1 hr before vitrification .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or GROMACS. Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G*). Run simulations for ≥100 ns to assess stability of the piperidine-thiazole interaction with hydrophobic pockets .

Q. What safety protocols are recommended for handling this compound in light of its structural analogs?

Methodological Answer:

- PPE : Nitrile gloves (tested for permeability to HCl salts), lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis; avoid aerosolization.

- Waste disposal : Neutralize with 1 M NaOH before incineration. Environmental hazard assessments for similar compounds (e.g., WGK 2 in Germany) suggest strict containment to prevent aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.